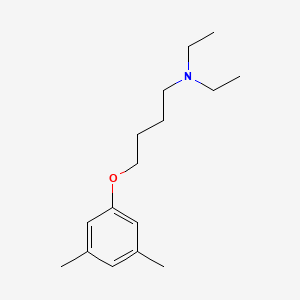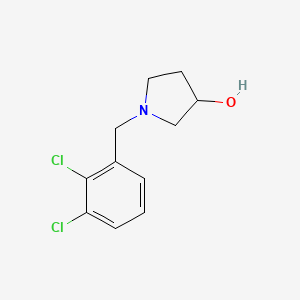![molecular formula C18H19NOS B5056066 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in numerous fields. This compound is also known as PTQ and is a member of the tetrahydroquinoline family. PTQ has a unique structure that makes it an attractive candidate for various research and development projects.
作用機序
The mechanism of action of PTQ is not fully understood. However, studies have shown that PTQ can interact with various proteins and enzymes in the body, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PTQ has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. PTQ has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
実験室実験の利点と制限
One of the main advantages of PTQ is its unique structure, which makes it an attractive candidate for various research and development projects. PTQ is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of PTQ is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are numerous future directions for research involving PTQ. One potential area of research is the development of new PTQ derivatives with improved properties. Another area of research is the investigation of PTQ's potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PTQ and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with numerous potential applications in various fields. PTQ has shown promising results in the treatment of cancer and other diseases, and has been studied for its potential applications in organic synthesis and material science. Further research is needed to fully understand the mechanism of action of PTQ and its potential applications in various fields.
合成法
PTQ can be synthesized through a multistep process involving the reaction of 3-phenylthiopropanoic acid with cyclohexanone. This reaction results in the formation of 3-(phenylthio)propanoic acid, which is then converted to 1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline through the use of a catalyst and hydrogenation.
科学的研究の応用
PTQ has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PTQ has shown promising results in the treatment of cancer and other diseases. Studies have shown that PTQ can inhibit the growth of cancer cells and induce apoptosis. In organic synthesis, PTQ has been used as a building block for the synthesis of various compounds. In material science, PTQ has been studied for its potential applications in the development of new materials with unique properties.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(12-14-21-16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSYVQFOOFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dibromo-6-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B5055988.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5056001.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5056016.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)